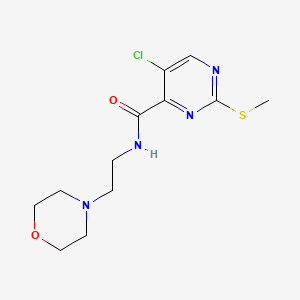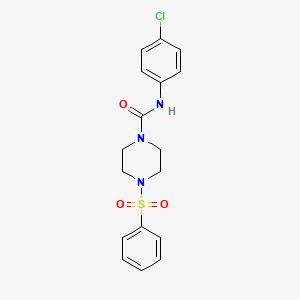
2-(5-methyl-1H-benzimidazol-2-yl)-3-(1-phenyl-1H-pyrrol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methyl-1H-benzimidazol-2-yl)-3-(1-phenyl-1H-pyrrol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects that make it an ideal candidate for scientific research.
Mecanismo De Acción
The mechanism of action of 2-(5-methyl-1H-benzimidazol-2-yl)-3-(1-phenyl-1H-pyrrol-2-yl)acrylonitrile is not fully understood, but studies suggest that it exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has also been shown to exhibit other biochemical and physiological effects. Studies have shown that this compound exhibits potent antioxidant activity, which makes it an ideal candidate for the development of anti-aging and neuroprotective agents. This compound has also been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the development of anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(5-methyl-1H-benzimidazol-2-yl)-3-(1-phenyl-1H-pyrrol-2-yl)acrylonitrile is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for the development of targeted anti-cancer therapies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 2-(5-methyl-1H-benzimidazol-2-yl)-3-(1-phenyl-1H-pyrrol-2-yl)acrylonitrile. One of the most promising directions is the development of targeted anti-cancer therapies based on this compound. Another future direction is the development of anti-aging and neuroprotective agents based on the antioxidant activity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields.
Métodos De Síntesis
The synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)-3-(1-phenyl-1H-pyrrol-2-yl)acrylonitrile involves a multi-step reaction process that starts with the reaction of 5-methyl-1H-benzimidazole with 2-bromoacetophenone in the presence of a base. The resulting intermediate is then subjected to a reaction with 2-cyano-3-(1-phenyl-1H-pyrrol-2-yl)acrylic acid, which yields the final product.
Aplicaciones Científicas De Investigación
2-(5-methyl-1H-benzimidazol-2-yl)-3-(1-phenyl-1H-pyrrol-2-yl)acrylonitrile has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has shown significant potential as an anti-cancer agent. Studies have shown that this compound exhibits potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(1-phenylpyrrol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4/c1-15-9-10-19-20(12-15)24-21(23-19)16(14-22)13-18-8-5-11-25(18)17-6-3-2-4-7-17/h2-13H,1H3,(H,23,24)/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASIFWNSKWHOHX-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=CN3C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=CN3C4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(ethylamino)-1-methyl-2-oxoethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5340178.png)
![2-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-1,2-oxazinane](/img/structure/B5340181.png)
![2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5340186.png)
![2-benzyl-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5340187.png)
![2-hydroxy-N'-[1-(5-nitro-2-furyl)ethylidene]-2,2-diphenylacetohydrazide](/img/structure/B5340190.png)
![3-[(cyclopentylcarbonyl)amino]-N,4-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5340194.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B5340196.png)


![N,N,2-trimethyl-7-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5340228.png)
![2-cyano-3-[2-methyl-4-(1-pyrrolidinyl)phenyl]-2-propenethioamide](/img/structure/B5340233.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5340237.png)
![(4R)-4-(4-{[(3-chloro-2-fluorobenzoyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5340247.png)
![isopropyl 4-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5340253.png)